(4-Aminobenzyl)phosphonic Acid

Description

The exact mass of the compound 4-Aminobenzylphosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12117. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

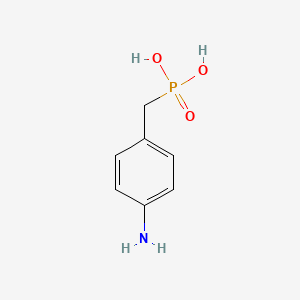

IUPAC Name |

(4-aminophenyl)methylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKHKXMBGWNTOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CP(=O)(O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279293 |

Source

|

| Record name | 4-Aminobenzylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-27-1 |

Source

|

| Record name | 5424-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Aminobenzyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Aminobenzyl)phosphonic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminobenzyl)phosphonic acid is an organophosphorus compound that has garnered interest in various scientific fields due to its structural analogy to α-amino acids and its biological activity. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and known biological interactions, with a focus on its role as an enzyme inhibitor.

Chemical Structure and Properties

This compound consists of a benzyl group substituted with an amino group at the para (4-) position and a phosphonic acid group attached to the methylene carbon. This structure imparts both acidic and basic characteristics to the molecule, making it zwitterionic and amphoteric in nature. Its chemical identifiers and key properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5424-27-1[1] |

| Molecular Formula | C₇H₁₀NO₃P[1][2][3] |

| Molecular Weight | 187.13 g/mol [1][2][3] |

| SMILES | C1=CC(=CC=C1CP(=O)(O)O)N |

| InChI | InChI=1S/C7H10NO3P/c8-7-3-1-6(2-4-7)5-12(9,10,11)/h1-4H,5,8H2,(H2,9,10,11)[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Solid, white to light yellow crystalline powder[1] |

| Melting Point | 325 °C (decomposes)[1][2][4][5][6] |

| pKa (Predicted) | 1.98 ± 0.10[2] |

| Solubility | Amphoterically soluble; low solubility in water, but dissolves more readily in acids or bases. Slightly soluble in DMF. Soluble in 1 M NH₄OH (1 mg/mL). Soluble in dry ethanol.[2][7] |

| Purity | Commercially available with purity ≥95% or >98.0% (HPLC)[3][4] |

| Storage Temperature | -20°C[2][3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR (400 MHz, Methanol-d₄) δ (ppm): 7.48 (dd, J = 8, 2 Hz, 2H), 7.35 (dd, J = 8, 2 Hz, 2H), 3.22 (d, J = 22 Hz, 2H).

-

³¹P NMR (400 MHz, Methanol-d₄) δ (ppm): 23.08.

-

-

Mass Spectrometry : The exact mass and fragmentation pattern can be determined by mass spectrometry, providing confirmation of the molecular weight and structural information.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrolysis of its diethyl ester precursor.

Protocol: Hydrolysis of Diethyl (4-Aminobenzyl)phosphonate

-

Reaction Setup : Dissolve diethyl (4-aminobenzyl)phosphonate (1 equivalent) in 6 M aqueous hydrochloric acid.

-

Reaction Conditions : Stir the resulting solution at 100 °C for 24 hours.

-

Work-up : Cool the reaction mixture to room temperature.

-

Isolation : Remove the solvent under reduced pressure. The crystalline product, this compound, is obtained in nearly quantitative yield.

-

Drying : Dry the product under vacuum.

Purification

Purification of the synthesized this compound can be achieved through recrystallization.

Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

If necessary, further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)

While a specific validated method for this compound is not detailed in the available literature, a general approach for the analysis of aromatic phosphonic acids can be adapted.

General HPLC Protocol Outline

-

Column : A reverse-phase column (e.g., C18) is typically suitable.

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Detection : UV detection at a wavelength corresponding to the absorbance maximum of the compound (around 280 nm) would be appropriate.

-

Purity Assessment : The purity of the compound is often determined by the area percentage of the main peak in the chromatogram.

Biological Activity and Signaling Pathways

This compound is a known inhibitor of alkaline phosphatase (ALP). Specifically, it acts as an inhibitor of bovine intestine alkaline phosphatase with a reported Ki of 1.1 mM. This inhibitory activity has led to its use in affinity chromatography for the purification of this enzyme.

The inhibition of alkaline phosphatase by this compound suggests a potential, though indirect, involvement in signaling pathways regulated by this enzyme. Alkaline phosphatase plays a role in dephosphorylation events that can modulate various signaling cascades. Two key pathways influenced by the activity of alkaline phosphatase are the p38 Mitogen-Activated Protein Kinase (MAPK) and the Extracellular signal-Regulated Kinase (ERK) pathways.

The diagram above illustrates the hypothesized mechanism where this compound, by inhibiting alkaline phosphatase, could modulate the p38 MAPK and ERK signaling pathways. These pathways are known to be involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The exact nature and consequences of this modulation by this compound in specific cellular contexts require further investigation.

Conclusion

This compound is a versatile compound with well-defined chemical properties and established synthetic routes. Its primary known biological activity is the inhibition of alkaline phosphatase, which suggests its potential as a tool to probe and modulate cellular signaling pathways regulated by this enzyme. Further research is warranted to explore its full therapeutic and research potential, particularly in elucidating its precise effects on downstream signaling events and its potential applications in drug development.

References

- 1. Regulation of alkaline phosphatase activity by p38 MAP kinase in response to activation of Gi protein-coupled receptors by epinephrine in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidences for a role of p38 MAP kinase in the stimulation of alkaline phosphatase and matrix mineralization induced by parathyroid hormone in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification of Extracellular Signal-regulated Kinase 1 (ERK1) Direct Substrates using Stable Isotope Labeled Kinase Assay-Linked Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Focus on the p38 MAPK signaling pathway in bone development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

(4-Aminobenzyl)phosphonic acid CAS number 5424-27-1 data sheet

An In-depth Technical Guide to (4-Aminobenzyl)phosphonic Acid (CAS 5424-27-1)

Introduction

This compound, with CAS number 5424-27-1, is a synthetic ligand and an organophosphorus compound.[1] It is recognized for its role as an inhibitor of alkaline phosphatase and is utilized in various biochemical and electrochemical applications.[2][3] Its structural similarity to natural phosphates allows it to interact with biological targets, making it a compound of interest in drug development and proteomics research.[4][5] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for researchers and scientists.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below, providing key data for laboratory use and characterization.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀NO₃P | [6][7][8] |

| Molecular Weight | 187.13 g/mol | [1][6] |

| Appearance | White to light yellow/orange solid powder or crystal | [6][7] |

| Melting Point | 325°C (decomposes) | [1][6][7] |

| Purity | ≥95% to >98.0% (HPLC) | [7] |

| Density | 1.471 g/cm³ (Predicted) | [1][9] |

| Boiling Point | 463.0°C at 760 mmHg (Predicted) | [1][9] |

| pKa | 1.98 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in DMF; Soluble at 1 mg/mL in 1 M NH₄OH | [1][2] |

Table 2: Spectral and Identification Data

| Identifier | Value | Source |

| CAS Number | 5424-27-1 | [6][10][11] |

| MDL Number | MFCD00070204 | [1][6] |

| PubChem CID | 223978 | [8] |

| InChI Key | NEKHKXMBGWNTOO-UHFFFAOYSA-N | [8] |

| InChI | 1S/C7H10NO3P/c8-7-3-1-6(2-4-7)5-12(9,10,11)/h1-4H,5,8H2,(H2,9,10,11) | |

| SMILES | Nc1ccc(CP(O)(O)=O)cc1 | [8] |

| Synonyms | p-Aminobenzylphosphonic acid, 4-ABPA, NSC 12117 | [1][11] |

Safety and Handling

This compound is classified as an irritant. Proper safety precautions are mandatory when handling this compound.

Table 3: GHS Hazard and Precautionary Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1][12] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][12] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |

| Storage Temperature | -20°C | [1] |

| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves | [13] |

| Handling Advice | Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Wash hands thoroughly after handling. | [12] |

Biological Activity and Applications

This compound is primarily known for its inhibitory effects on alkaline phosphatase. Its applications extend to purification techniques and electrochemistry, with emerging research into other areas of bioactivity.

Alkaline Phosphatase Inhibition

This compound acts as an inhibitor of alkaline phosphatase, with a reported Ki (inhibition constant) of 1.1 mM for the bovine intestine enzyme.[2][3] This inhibitory action is a key feature driving its use in biochemical studies.

Caption: Enzyme inhibition by this compound.

Affinity Chromatography

Leveraging its ability to bind to alkaline phosphatase, this compound is used in affinity chromatography for the purification of the enzyme.[2] The phosphonic acid moiety acts as a ligand, selectively binding the target enzyme from a complex mixture.

References

- 1. 4-AMINOBENZYLPHOSPHONIC ACID | 5424-27-1 [chemicalbook.com]

- 2. glpbio.com [glpbio.com]

- 3. NB-64-87421-10mg | 4-Aminobenzylphosphonic Acid [5424-27-1] Biotrend [biotrend.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. labproinc.com [labproinc.com]

- 7. This compound 5424-27-1 | TCI AMERICA [tcichemicals.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. chemnet.com [chemnet.com]

- 10. molcore.com [molcore.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 4-アミノベンジルホスホン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide: Physical Characteristics of p-Aminobenzylphosphonic Acid Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of p-aminobenzylphosphonic acid powder, a compound of interest in various research and development applications, including its role as an enzyme inhibitor. This document details its appearance, melting point, and solubility, and outlines the experimental methodologies for determining these properties.

General Information

p-Aminobenzylphosphonic acid is an organophosphorus compound featuring a benzylphosphonic acid moiety substituted with an amino group at the para position. Its structure lends it to applications such as a competitive inhibitor of alkaline phosphatase.

Physical and Chemical Properties

The physical and chemical properties of p-aminobenzylphosphonic acid powder are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to light-yellow or light-orange powder/crystal | [1] |

| Molecular Formula | C₇H₁₀NO₃P | |

| Molecular Weight | 187.13 g/mol | |

| Melting Point | 325 °C (with decomposition) | [2] |

| Solubility | See Table 2.0 | - |

Experimental Protocols

Synthesis of α-Aminobenzylphosphonic Acid

While a specific detailed protocol for the synthesis of p-aminobenzylphosphonic acid was not found in the surveyed literature, a historical method for the synthesis of the related isomer, α-aminobenzylphosphonic acid, was reported by Kosolapoff in 1948. This procedure may serve as a foundational method for the synthesis of related aminobenzylphosphonic acids.

Reaction: Reduction of the p-nitrophenylhydrazone of diethyl benzoylphosphonate.

Procedure Outline:

-

The hydrazone (4 g) is dissolved in 500 cc of ethanol.

-

This solution is added to 10 g of amalgamated aluminum foil immersed in 1 liter of ethanol.

-

The product is isolated and purified.

Note: This is a summary of a historical procedure and should be adapted with modern safety and purification techniques.

Determination of Melting Point

The melting point of p-aminobenzylphosphonic acid can be determined using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small amount of the dry p-aminobenzylphosphonic acid powder is introduced into the open end of a capillary tube.

-

The tube is tapped gently to pack the powder at the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Determination of Solubility

A general procedure for determining the qualitative and semi-quantitative solubility of a solid organic compound is as follows:

Materials:

-

p-Aminobenzylphosphonic acid powder

-

A range of solvents (e.g., water, methanol, ethanol, DMSO, DMF)

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Weigh a specific amount of p-aminobenzylphosphonic acid (e.g., 10 mg) and place it into a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or shaker for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the substance is considered soluble under these conditions. If not, it is classified as slightly soluble or insoluble.

-

For quantitative determination, a saturated solution can be prepared, filtered, and the concentration of the dissolved solid in the filtrate can be determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It can provide information on melting point, glass transitions, and decomposition temperatures. While a specific DSC thermogram for p-aminobenzylphosphonic acid was not found in the surveyed literature, a general experimental protocol is provided.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (e.g., aluminum)

-

Crimper for sealing pans

Procedure:

-

A small, accurately weighed sample of p-aminobenzylphosphonic acid powder (typically 1-5 mg) is placed into a sample pan.

-

The pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is programmed to increase at a constant rate over a defined temperature range.

-

The heat flow to the sample and reference is monitored, and the difference is recorded as a function of temperature, generating a DSC thermogram.

Solubility Profile

p-Aminobenzylphosphonic acid is described as being amphoterically soluble, meaning it dissolves in both acidic and basic aqueous solutions. Its zwitterionic nature, due to the presence of both an acidic phosphonic acid group and a basic amino group, contributes to its solubility characteristics.[3]

Table 2.0: Solubility of p-Aminobenzylphosphonic Acid

| Solvent | Solubility | Source(s) |

| Water | Low solubility | [3] |

| Ethanol | Slightly soluble | [3] |

| Dimethylformamide (DMF) | Slightly soluble | |

| 1 M Ammonium Hydroxide (NH₄OH) | 1 mg/mL | |

| Acidic Solutions | More readily soluble than in water | [3] |

| Basic Solutions | More readily soluble than in water | [3] |

Crystallographic Data

As of the date of this guide, specific crystallographic information in the form of a Crystallographic Information File (CIF) for p-aminobenzylphosphonic acid was not found in the Cambridge Crystallographic Data Centre (CCDC) or other surveyed databases.

Biological Activity and Signaling Pathway

p-Aminobenzylphosphonic acid is a known competitive inhibitor of alkaline phosphatase. Competitive inhibitors reversibly bind to the active site of an enzyme, preventing the substrate from binding. The phosphonate group of p-aminobenzylphosphonic acid is a structural analog of the phosphate group of the natural substrate for alkaline phosphatase.

Below is a diagram illustrating the principle of competitive inhibition of alkaline phosphatase.

Caption: Competitive inhibition of alkaline phosphatase by p-aminobenzylphosphonic acid.

The following diagram illustrates a typical experimental workflow for determining the type of enzyme inhibition.

Caption: Workflow for determining the type of enzyme inhibition.

References

(4-Aminobenzyl)phosphonic acid molecular weight and formula

This guide provides an overview of the fundamental physicochemical properties of (4-Aminobenzyl)phosphonic acid, a compound of interest to researchers and professionals in the fields of chemistry and drug development.

Physicochemical Data

The molecular formula and weight are critical parameters for any chemical compound, forming the basis for stoichiometric calculations, analytical characterization, and the prediction of chemical behavior.

| Property | Value | Citations |

| Molecular Formula | C7H10NO3P | [1][2][3][4] |

| Molecular Weight | 187.13 g/mol | [1][2][3][4] |

This data is foundational for the accurate preparation of solutions, determination of molar quantities, and interpretation of analytical results in experimental settings.

Logical Representation of Compound Identity

The relationship between a compound's name, its empirical formula, and its molecular weight is a fundamental concept in chemistry. This relationship can be visualized as a direct logical flow from the compound's identifier to its core quantitative descriptors.

References

Spectral data analysis for (4-Aminobenzyl)phosphonic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for (4-Aminobenzyl)phosphonic acid, a compound of interest in various research and development applications, including its use as an inhibitor of alkaline phosphatase and for surface modification. This document details the expected and observed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its characterization.

Overview of Spectral Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. ¹H, ¹³C, and ³¹P NMR provide detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom. IR spectroscopy identifies the key functional groups present in the molecule, while mass spectrometry confirms the molecular weight and provides information on fragmentation patterns.

The general workflow for the spectral analysis and characterization of a chemical compound like this compound is outlined in the diagram below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.48 | Doublet of Doublets (dd) | ³JH,H = 8, ⁴JH,H = 2 | 2 x Ar-H (ortho to -CH₂P) |

| 7.35 | Doublet of Doublets (dd) | ³JH,H = 8, ⁴JH,H = 2 | 2 x Ar-H (ortho to -NH₂) |

| 3.22 | Doublet (d) | ²JH,P = 22 | 2H, -CH₂-P |

| Solvent: MeOD-d4, Spectrometer: 400 MHz |

¹³C NMR Data

Due to the lack of available experimental ¹³C NMR data for this compound, the following data is for the precursor, Diethyl p-aminobenzylphosphonate, and should be interpreted with caution. Upon hydrolysis to the phosphonic acid, the signals for the ethyl groups (-CH₂CH₃) would be absent, and the chemical shifts of the benzyl carbons would be altered.

| Chemical Shift (δ) ppm (Diethyl Ester) | Assignment |

| ~145-150 | Ar-C (para to -CH₂P, attached to -NH₂) |

| ~130-132 | Ar-CH (ortho to -CH₂P) |

| ~115-118 | Ar-CH (ortho to -NH₂) |

| ~120-125 | Ar-C (ipso to -CH₂P) |

| ~62-64 | -O-CH₂- (ethyl group) |

| ~33-36 | -CH₂-P |

| ~16-18 | -CH₃ (ethyl group) |

| Note: This data is for the diethyl ester precursor and serves as an estimation. |

³¹P NMR Data

The ³¹P NMR spectrum is crucial for characterizing organophosphorus compounds.

| Chemical Shift (δ) ppm | Solvent | Notes |

| 23.08 | MeOD-d4 | A single resonance is typically observed. |

| Spectrometer: 400 MHz |

It is important to note that the chemical shift in ³¹P NMR can be pH-dependent. In acidic media, it is possible to observe two distinct phosphorus signals for similar compounds, which coalesce into a single resonance in basic media.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3500 | N-H stretch | Primary Amine (-NH₂) |

| 2800-3100 | C-H stretch | Aromatic and Aliphatic C-H |

| 2500-2700 | O-H stretch | P-OH (Phosphonic Acid) |

| 1600-1650 | N-H bend | Primary Amine (-NH₂) |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1150-1250 | P=O stretch | Phosphonic Acid |

| 900-1050 | P-OH stretch | Phosphonic Acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.0471 |

| [M+Na]⁺ | 210.0290 |

| [M-H]⁻ | 186.0326 |

| Data Source: PubChem (Predicted) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

NMR Spectroscopy

¹H, ¹³C, and ³¹P NMR spectra can be acquired on a 400 MHz NMR spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent, such as methanol-d₄ (MeOD-d₄) or deuterium oxide (D₂O). Chemical shifts are typically referenced to the residual solvent peak. For ³¹P NMR, an external standard such as 85% phosphoric acid may be used.

IR Spectroscopy

Infrared spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected over a range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing the sample with KBr powder and pressing it into a thin disk.

Mass Spectrometry

High-resolution mass spectra can be obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or water with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode), and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

Conclusion

The spectral data presented in this guide provide a comprehensive foundation for the identification and characterization of this compound. The combination of NMR, IR, and MS data allows for the unambiguous confirmation of its chemical structure. Researchers and scientists can utilize this information for quality control, reaction monitoring, and further investigations into the applications of this compound. It is recommended to acquire experimental data for ¹³C NMR and Mass Spectrometry to supplement the provided reference information.

The Dawn of a New Amino Acid Analogue: A Literature Review on the Discovery of Aminobenzylphosphonic Acids

Introduction

Aminobenzylphosphonic acids and their derivatives represent a cornerstone in the field of medicinal chemistry and drug development. These compounds are synthetic analogues of α-amino acids, where the ubiquitous carboxylic acid group is replaced by a phosphonic acid moiety.[1][2] This structural substitution imparts critical physicochemical properties, most notably an enhanced resistance to enzymatic hydrolysis, making them ideal candidates for developing enzyme inhibitors, metabolic regulators, and various therapeutic agents.[1][3][4] Their bio-isosteric relationship to natural amino acids allows them to act as antagonists in biological systems, inhibiting enzymes involved in amino acid metabolism and thereby influencing cellular physiological activities.[3] This in-depth guide reviews the seminal discoveries, key synthetic methodologies, and biological applications of aminobenzylphosphonic acids, providing a comprehensive resource for researchers and drug development professionals.

Early Discovery and Synthesis

The first synthesis of a simple α-aminobenzylphosphonic acid was reported by Gennady M. Kosolapoff in 1947, marking a significant milestone in organophosphorus chemistry.[5] This pioneering work laid the foundation for future exploration into this class of compounds. The method involved the reduction of the hydrazone of benzoylphosphonate, which itself was prepared from benzoyl chloride and sodium diethyl phosphite.

Experimental Protocol: Synthesis of α-Aminobenzylphosphonic Acid (Kosolapoff, 1947)

The synthesis reported by Kosolapoff followed a multi-step procedure to achieve the final pure substance.[5]

-

Preparation of the Hydrazone: The starting benzoylphosphonate is first reacted with a hydrazine derivative to form the corresponding hydrazone.

-

Reduction: The crucial step involves the reduction of the hydrazone. In the reported method, 4 grams of the hydrazone dissolved in 500 cc of ethanol was added to 10 grams of amalgamated aluminum foil immersed in 1 liter of ethanol. The mixture was refluxed for ten hours.[5]

-

Work-up and Isolation: After the reaction, the aluminum hydroxide was filtered off. The filtrate was made just acid to Congo red using 1:1 hydrochloric acid and then concentrated until crystallization began.

-

Purification: The crude product was filtered, washed with 5 cc of ice-water, and then recrystallized. This involved dissolving the product in 50 cc of hot water, treating it with charcoal, filtering, and concentrating the solution to 10 cc. This process yielded white needles.[5]

References

- 1. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) : Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Zwitterionic properties of (4-Aminobenzyl)phosphonic acid in solution

An In-depth Technical Guide to the Zwitterionic Properties of (4-Aminobenzyl)phosphonic Acid in Solution

Introduction

This compound is an organophosphorus compound featuring both a basic amino group (-NH₂) and an acidic phosphonic acid group (-P(O)(OH)₂). This bifunctional nature allows it to exist in aqueous solution as a zwitterion—a molecule with separate positively and negatively charged groups, resulting in a net neutral charge. Understanding the zwitterionic properties, acid-base equilibria, and pH-dependent behavior of this molecule is critical for its application in various scientific fields, particularly for researchers in drug development and materials science where it is used as a synthetic ligand, an enzyme inhibitor, and for surface modification.[1][2] This guide provides a detailed overview of these properties, supported by experimental protocols and data.

Acid-Base Equilibria and Zwitterion Formation

In solution, this compound participates in a series of proton exchange equilibria. The phosphonic acid group is dibasic and can donate two protons, while the aromatic amino group can accept a proton to form an ammonium cation. The specific ionic species present in solution is dependent on the pH.

The protonation and deprotonation steps can be summarized as follows:

-

Strongly Acidic Conditions (pH < 2): The molecule is fully protonated, carrying a net positive charge (cationic form, H₃L⁺). Both the amino group (as -NH₃⁺) and the phosphonic acid group (as -P(O)(OH)₂) are protonated.

-

Moderately Acidic Conditions (pH ≈ 2 to 5): The most acidic proton, one of the hydroxyls on the phosphonic acid group, dissociates. This results in the formation of the zwitterion (H₂L), which has a positively charged ammonium group (-NH₃⁺) and a negatively charged phosphonate group (-P(O)(O⁻)OH) but no net overall charge.

-

Mildly Acidic to Neutral Conditions (pH ≈ 5 to 7): The ammonium group deprotonates, leaving a neutral amino group (-NH₂) and resulting in a species with a net charge of -1 (anionic form, HL⁻).

-

Alkaline Conditions (pH > 7): The final proton from the phosphonic acid group dissociates, leading to a species with a net charge of -2 (dianionic form, L²⁻).

The equilibrium between these forms is crucial for the molecule's behavior in biological and chemical systems.

Quantitative Physicochemical Data

The zwitterionic nature of this compound governs its key physicochemical properties, including its acid dissociation constants (pKa), isoelectric point (pI), and solubility. While experimentally determined values for this specific molecule are not widely published, reliable estimates can be derived from predictive models and data from structurally similar compounds.

| Parameter | Value (Estimated) | Description | Reference / Basis |

| pKa₁ | ~1.98 | First dissociation of the phosphonic acid group (-P(O)(OH)₂ → -P(O)(O⁻)OH). | [1] (Predicted) |

| pKa₂ | ~4.85 | Dissociation of the ammonium group (-NH₃⁺ → -NH₂). | Based on 4-aminobenzoic acid.[3] |

| pKa₃ | ~5.3 - 7.2 | Second dissociation of the phosphonic acid group (-P(O)(O⁻)OH → -P(O)(O⁻)₂). | Based on typical aromatic phosphonic acids.[4] |

| Isoelectric Point (pI) | ~3.42 | pH at which the molecule has a net zero charge (zwitterion is dominant). Calculated as (pKa₁ + pKa₂)/2. | [5][6] |

| Solubility | pH-dependent | Exhibits minimum solubility at the pI. Soluble in 1 M NH₄OH (1 mg/mL); slightly soluble in DMF. | [1][7][8] |

Experimental Protocols

Determining the zwitterionic properties and acid dissociation constants of this compound requires precise experimental techniques. The two primary methods are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Potentiometric Titration for pKa Determination

This classical method involves titrating a solution of the compound with a strong base and monitoring the pH to identify the equivalence points.

-

Materials and Equipment:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH), CO₂-free

-

0.1 M Hydrochloric Acid (HCl)

-

High-purity water (deionized or distilled)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Double-walled glass vessel with temperature control (e.g., 25.0 ± 0.1 °C)[9]

-

-

Procedure:

-

Prepare a ~0.01 M solution of this compound in a known volume of water.

-

To ensure the starting material is in its fully protonated form (H₃L⁺), add a stoichiometric excess of 0.1 M HCl and record the initial volume and pH.

-

Immerse the calibrated pH electrode in the solution and begin stirring. Allow the temperature to equilibrate to 25 °C.[9]

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added. Continue the titration past the final equivalence point (e.g., to pH 11-12).[9]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence points by finding the points of maximum slope on the curve (i.e., the inflection points), which correspond to the complete deprotonation of each acidic group. This is most accurately done by plotting the first derivative (ΔpH/ΔV) vs. V.

-

The pKa values are determined from the half-equivalence points. For example, pKa₁ is the pH at which half of the first acidic proton has been neutralized (halfway to the first equivalence point).

-

Protocol 2: ³¹P NMR Spectroscopy for pH Titration

³¹P NMR is a powerful, non-invasive technique to probe the protonation state of the phosphonic acid group, as the chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, which changes with pH.[10][11]

-

Materials and Equipment:

-

This compound

-

A suitable buffer system that does not interfere with NMR signals and covers the required pH range (e.g., a Krebs-Henseleit buffer or a combination of buffers like MES, HEPES, and TAPS).[12][13]

-

Deuterium oxide (D₂O) for field locking.

-

Solutions of 1 M HCl and 1 M NaOH for pH adjustment.

-

NMR spectrometer with a phosphorus probe.

-

Calibrated pH meter.

-

-

Procedure:

-

Prepare a series of samples (10-20) each containing a constant concentration of this compound (e.g., 5 mM) and buffer in D₂O or H₂O/D₂O (90/10).[12]

-

Adjust the pH of each sample to a different, precise value across a wide range (e.g., pH 1 to 12).

-

Record the exact pH of each sample using the calibrated pH meter.

-

Acquire a proton-decoupled ³¹P NMR spectrum for each sample at a constant temperature (e.g., 22 °C).[12] Use an external reference standard if necessary (e.g., 85% H₃PO₄).

-

-

Data Analysis:

-

Process the spectra and determine the ³¹P chemical shift (δ) for each sample.

-

Plot the ³¹P chemical shift (δ) as a function of pH. The resulting plot will be a sigmoidal curve (or multiple overlapping curves).

-

Fit the titration curve data to the Henderson-Hasselbalch equation (or a modified version for multiple pKa values) using non-linear regression software.[10][12] δ_obs = (δ_A[H⁺]² + δ_B K_a1 [H⁺] + δ_C K_a1 K_a3) / ([H⁺]² + K_a1 [H⁺] + K_a1 K_a3) (Note: This is a simplified model for two pKa's affecting the phosphorus environment. δ_A, δ_B, and δ_C are the limiting chemical shifts for the H₂PO₃, HPO₃⁻, and PO₃²⁻ states, respectively).

-

The pKa values (pKa₁ and pKa₃) are obtained directly from the curve fitting as the pH values at the inflection points of the sigmoidal transitions.

-

Conclusion

The zwitterionic character of this compound is a defining feature that dictates its chemical and physical properties in solution. Its existence as a neutral zwitterion is confined to a specific acidic pH range, bracketed by its first and second acid dissociation constants, with the isoelectric point representing the region of minimum net charge and lowest aqueous solubility. A thorough understanding of these pH-dependent equilibria, quantified by pKa and pI values, is essential for researchers. Employing established experimental techniques such as potentiometric titration and ³¹P NMR spectroscopy allows for the precise characterization of these properties, enabling the effective use of this compound in drug design, biochemical assays, and materials science applications.

References

- 1. 4-AMINOBENZYLPHOSPHONIC ACID | 5424-27-1 [chemicalbook.com]

- 2. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Isoelectric point - Wikipedia [en.wikipedia.org]

- 8. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Step-by-Step Synthesis Protocol for (4-Aminobenzyl)phosphonic acid

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Aminobenzyl)phosphonic acid is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a phosphonic acid moiety and an amino group, allows for its use as a mimetic of α-amino acids, a linker in bioconjugation, and a surface modifier for metal oxides. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the synthesis of diethyl (4-nitrobenzyl)phosphonate via a Michaelis-Arbuzov reaction, followed by catalytic hydrogenation to the corresponding amine, and concluding with acidic hydrolysis to yield the final product.

Overall Reaction Scheme

The synthesis proceeds through two main stages:

-

Step 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate

-

Step 2: Synthesis of this compound via reduction and hydrolysis.

Data Presentation

Table 1: Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | Starting Material |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | Reagent |

| Diethyl (4-nitrobenzyl)phosphonate | C₁₁H₁₆NO₅P | 273.22 | Intermediate |

| Palladium on Carbon (10%) | Pd/C | - | Catalyst |

| Hydrogen Gas | H₂ | 2.02 | Reagent |

| Diethyl (4-aminobenzyl)phosphonate | C₁₁H₁₈NO₃P | 243.24 | Intermediate |

| Hydrochloric Acid (6 M) | HCl | 36.46 | Reagent |

| This compound | C₇H₁₀NO₃P | 187.13 | Final Product |

Table 2: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Michaelis-Arbuzov | 4-Nitrobenzyl bromide, Triethyl phosphite | Neat | 150-160 | 4-6 | ~85 |

| 2a | Catalytic Hydrogenation | Diethyl (4-nitrobenzyl)phosphonate, H₂, 10% Pd/C | Ethanol | Room Temp. | 12 | >95 |

| 2b | Acidic Hydrolysis | Diethyl (4-aminobenzyl)phosphonate, 6 M HCl | Water | 100 | 24 | ~97 |

Experimental Protocols

Step 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate

This procedure is based on the Michaelis-Arbuzov reaction.

Materials:

-

4-Nitrobenzyl bromide (1.0 eq)

-

Triethyl phosphite (1.2 eq)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 4-nitrobenzyl bromide and triethyl phosphite.

-

Heat the reaction mixture to 150-160 °C with stirring for 4-6 hours. The reaction is typically performed neat (without solvent).

-

Monitor the reaction progress by TLC or ¹H NMR.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

-

The crude diethyl (4-nitrobenzyl)phosphonate can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield a pale yellow oil.

Characterization Data for Diethyl (4-nitrobenzyl)phosphonate:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.20 (d, J=8.7 Hz, 2H), 7.45 (d, J=8.7 Hz, 2H), 4.10 (m, 4H), 3.25 (d, J=22.0 Hz, 2H), 1.25 (t, J=7.1 Hz, 6H).

-

³¹P NMR (CDCl₃, 162 MHz): δ 26.65.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group followed by acidic hydrolysis of the phosphonate ester.

Part 2a: Reduction of Diethyl (4-nitrobenzyl)phosphonate

Materials:

-

Diethyl (4-nitrobenzyl)phosphonate (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Ethanol

-

Hydrogen gas (H₂)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Magnetic stirrer

-

Filtration setup (e.g., Celite pad)

Procedure:

-

Dissolve diethyl (4-nitrobenzyl)phosphonate in ethanol in a suitable hydrogenation flask.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (1-3 atm) at room temperature for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain diethyl (4-aminobenzyl)phosphonate as a crude product, which can be used in the next step without further purification.

Characterization Data for Diethyl (4-aminobenzyl)phosphonate:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.05 (d, J=8.4 Hz, 2H), 6.65 (d, J=8.4 Hz, 2H), 4.05 (m, 4H), 3.65 (br s, 2H), 3.10 (d, J=21.6 Hz, 2H), 1.25 (t, J=7.1 Hz, 6H).

-

³¹P NMR (CDCl₃, 162 MHz): δ 28.5.

Part 2b: Hydrolysis of Diethyl (4-aminobenzyl)phosphonate

Materials:

-

Diethyl (4-aminobenzyl)phosphonate (1.0 eq)

-

6 M Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Dissolve the crude diethyl (4-aminobenzyl)phosphonate in 6 M aqueous hydrochloric acid.[1]

-

Heat the solution at 100 °C under reflux for 24 hours.[1]

-

Monitor the reaction by ³¹P NMR to confirm the disappearance of the phosphonate ester signal and the appearance of the phosphonic acid signal.

-

After the reaction is complete, cool the solution to room temperature.

-

Remove the solvent under reduced pressure.[1]

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure this compound as a white crystalline solid. A nearly quantitative yield of 97% has been reported for this step.[1]

Characterization Data for this compound:

-

¹H NMR (D₂O, 400 MHz): δ 7.25 (d, J=8.2 Hz, 2H), 7.15 (d, J=8.2 Hz, 2H), 3.00 (d, J=21.2 Hz, 2H).

-

³¹P NMR (D₂O, 162 MHz): δ 23.08.[1]

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound.

References

Application Note: HPLC Analysis of (4-Aminobenzyl)phosphonic Acid Following Pre-Column Derivatization with FMOC-Cl

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of (4-Aminobenzyl)phosphonic acid using reversed-phase high-performance liquid chromatography (RP-HPLC). Due to its polar nature and lack of a significant chromophore, direct analysis of this compound is challenging. This protocol describes a pre-column derivatization procedure using 9-fluorenylmethyl chloroformate (FMOC-Cl) to attach a fluorescent and UV-active tag to the primary amino group of the analyte. The resulting derivative is hydrophobic, allowing for excellent retention and separation on a C18 column, and can be detected with high sensitivity using either fluorescence or UV detectors.

Introduction

This compound is an aromatic phosphonic acid containing a primary amine group.[1][2] Such aminophosphonic acids are of interest in various fields, including drug development. Quantitative analysis of these polar compounds by RP-HPLC is often hindered by poor retention and low detector response. Derivatization is a chemical modification process used to improve the chromatographic properties and detectability of analytes.[3][4]

The most common derivatization reagents for compounds with primary or secondary amine groups are 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (OPA).[5] FMOC-Cl reacts with the amino group in an alkaline medium to form a stable, highly fluorescent FMOC-adduct that also absorbs strongly in the UV range.[6][7] This method is advantageous as it is suitable for both primary and secondary amines and the resulting derivatives are stable, permitting automated analysis of multiple samples.[8][9] This note provides a detailed protocol for the derivatization of this compound with FMOC-Cl and subsequent HPLC analysis.

Principle of the Method

The derivatization reaction is performed pre-column. The primary amino group of this compound nucleophilically attacks the carbonyl carbon of FMOC-Cl. The reaction proceeds under alkaline conditions, typically using a borate buffer (pH > 9), to yield the stable N-FMOC-(4-Aminobenzyl)phosphonic acid derivative and hydrochloric acid.[6] The excess FMOC-Cl is subsequently hydrolyzed to FMOC-OH, and the reaction is stopped by acidification. The resulting hydrophobic derivative can be easily separated from the polar reagent byproducts via reversed-phase chromatography.

Caption: Derivatization reaction of this compound with FMOC-Cl.

Experimental Protocols

Required Materials and Equipment

-

Reagents:

-

This compound standard (≥95%)

-

9-fluorenylmethyl chloroformate (FMOC-Cl), reagent grade

-

Boric acid, analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Phosphoric acid or Formic acid, analytical grade

-

Ultrapure water (18.2 MΩ·cm)

-

-

Apparatus:

-

HPLC system with a gradient pump, autosampler, column oven, and UV or Fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Sonicator

-

Volumetric flasks and pipettes

-

Autosampler vials (2 mL, amber)

-

Syringe filters (0.22 µm, PTFE)

-

Preparation of Solutions

-

Borate Buffer (200 mM, pH 10.0): Dissolve 1.24 g of boric acid in 90 mL of ultrapure water. Adjust the pH to 10.0 ± 0.1 with 1 M NaOH solution and bring the final volume to 100 mL with ultrapure water.[10]

-

FMOC-Cl Reagent (5 mM): Dissolve 12.9 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily and kept on ice, protected from light.[7][10]

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of ultrapure water and methanol. This stock solution can be stored at 4°C for short-term use.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with ultrapure water.

Derivatization Procedure

The following protocol should be performed in autosampler vials.

-

Pipette 100 µL of the standard solution or sample into an amber autosampler vial.

-

Add 200 µL of the 200 mM Borate Buffer (pH 10.0).

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of the 5 mM FMOC-Cl reagent.

-

Cap and vortex the vial immediately for 30 seconds.

-

Incubate the mixture at room temperature (25°C) for 30 minutes, protected from light.[10][11]

-

Stop the reaction by adding 50 µL of 1 M formic acid or phosphoric acid.

-

Vortex for 10 seconds.

-

Filter the resulting solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

-

Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

HPLC Analysis

The separation and quantification of the FMOC-derivative are performed using a reversed-phase C18 column.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) or 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 30% B; 26-30 min: 30% B[12][13] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 265 nm[14] |

| Fluorescence Detection | Excitation: 265 nm, Emission: 315 nm[9] |

| Table 1: Suggested HPLC Operating Conditions. |

Data and Performance

The described method provides excellent sensitivity and linearity for the quantification of this compound.

| Parameter | Typical Value |

| Retention Time | Analyte-specific (typically 10-15 min) |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | Low ng/mL range (Fluorescence)[15][16] |

| Limit of Quantitation (LOQ) | Mid-to-high ng/mL range (Fluorescence)[5] |

| Derivative Stability | Stable for > 48 hours at 4°C[9] |

| Table 2: Typical Method Performance Characteristics. |

Workflow Visualization

The entire analytical process, from sample preparation to data analysis, is outlined in the workflow diagram below.

Caption: Experimental workflow for derivatization and HPLC analysis.

Alternative Derivatization: OPA

For laboratories analyzing only primary amines, o-phthalaldehyde (OPA) presents a faster alternative. OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[3] The reaction is typically complete within minutes at room temperature.[17] However, the resulting derivatives are generally less stable than their FMOC counterparts, which may be a consideration for large sample batches requiring extended autosampler residence times.

Conclusion

The pre-column derivatization of this compound with FMOC-Cl is a reliable and highly sensitive method for its quantification by RP-HPLC. The protocol provides excellent chromatographic separation and allows for detection at low concentrations using either UV or fluorescence detectors. The stability of the FMOC-derivative makes this method particularly well-suited for routine analysis in research and quality control environments.

References

- 1. This compound-1g | Anagnostics [anagnostics.com]

- 2. This compound-1g | Connora Technologies [connoratech.com]

- 3. sdiarticle4.com [sdiarticle4.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ikm.org.my [ikm.org.my]

- 8. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scielo.br [scielo.br]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]

- 15. Determination of glyphosate and aminomethylphosphonic acid in soybean samples by high performance liquid chromatography using a novel fluorescent labeling reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. jasco-global.com [jasco-global.com]

Application Notes and Protocols for Surface Modification of Metal Oxides Using (4-Aminobenzyl)phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of metal oxides is a critical process in various fields, including medical implants, biosensors, and drug delivery systems. The ability to tailor the surface properties of these materials allows for enhanced biocompatibility, improved device performance, and targeted therapeutic action. (4-Aminobenzyl)phosphonic acid is a versatile molecule for surface functionalization due to its phosphonic acid group, which forms a strong and stable bond with a wide range of metal oxide surfaces, and its terminal amine group, which provides a reactive site for the covalent attachment of biomolecules, drugs, or other functional moieties.

These application notes provide a comprehensive guide to the use of this compound for the surface modification of common metal oxides such as titanium dioxide (TiO₂), zinc oxide (ZnO), iron oxide (Fe₃O₄), and indium tin oxide (ITO). Detailed protocols for the formation of self-assembled monolayers (SAMs), characterization techniques, and quantitative data from representative studies are presented to assist researchers in successfully implementing this surface modification strategy.

Principle of Surface Modification

The phosphonic acid headgroup of this compound readily chelates with surface metal atoms on the oxide layer, forming strong, covalent P-O-Metal bonds. This interaction leads to the formation of a dense, well-ordered self-assembled monolayer (SAM) on the substrate. The exposed aminobenzyl groups create a new surface with tailored chemical reactivity, ready for subsequent conjugation steps. The robustness of the phosphonate-metal oxide bond ensures the stability of the functional layer under various physiological and experimental conditions.[1][2]

Applications

The functionalization of metal oxide surfaces with this compound opens up a wide array of applications:

-

Biomedical Implants: The amine-terminated surface can be used to immobilize biomolecules such as peptides (e.g., RGD) or proteins to promote specific cell adhesion and tissue integration, while the underlying metal oxide (e.g., TiO₂) provides excellent biocompatibility and corrosion resistance.[3]

-

Drug Delivery: Iron oxide nanoparticles functionalized with this compound can be further conjugated with targeting ligands (e.g., folic acid) and therapeutic agents for targeted drug delivery to cancer cells.[4]

-

Biosensors: The modified surface of conductive metal oxides like ITO or ZnO can serve as a platform for immobilizing enzymes, antibodies, or DNA probes for the development of highly sensitive and selective biosensors.

-

Organic Electronics: Modification of transparent conductive oxides like ITO with phosphonic acid-based SAMs can tune the work function and improve the interface with organic layers in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the characterization of phosphonic acid monolayers on various metal oxide surfaces. While specific data for this compound is limited in the literature, the data for analogous phosphonic acids provide valuable insights into the expected surface properties.

Table 1: Contact Angle Measurements

| Metal Oxide | Modifying Molecule | Solvent | Contact Angle (°) | Reference |

| Indium Tin Oxide (ITO) | Bare | - | 41.1 | [6] |

| ITO | Benzylphosphonic Acid | - | 61.7 | [6] |

| ITO | n-Octadecylphosphonic acid (ODPA) | Ethanol | >110 | [7] |

| Aluminum Oxide (Al₂O₃) | n-Octadecylphosphonic acid (ODPA) | Ethanol | ~110 | [7] |

| Titanium Dioxide (TiO₂) | n-Octadecylphosphonic acid (ODPA) | Tetrahydrofuran | 110 ± 2 |

Table 2: X-ray Photoelectron Spectroscopy (XPS) Data

| Metal Oxide | Modifying Molecule | Element | Binding Energy (eV) | Atomic Conc. (%) | Reference |

| Aluminum Oxide (Al₂O₃) | Butylphosphonic Acid (BPA) | C 1s | 285.0 | 45.3 | [1] |

| P 2p | 133.5 | 10.2 | [1] | ||

| O 1s | 532.5 | 28.5 | [1] | ||

| Al 2p | 74.5 | 16.0 | [1] | ||

| Titanium Dioxide (TiO₂) | (11-hydroxyundecyl)phosphonic acid | C 1s | 285.0 | 65.1 | [3] |

| P 2p | 133.8 | 4.8 | [3] | ||

| O 1s | 530.2 | 21.3 | [3] | ||

| Ti 2p | 458.8 | 8.8 | [3] |

Table 3: Ellipsometry Data for Layer Thickness

| Metal Oxide | Modifying Molecule | Thickness (nm) | Reference |

| Aluminum Oxide (Al₂O₃) | n-Octadecylphosphonic acid (ODPA) | 1.8 | [8] |

| Hafnium Oxide (HfO₂) | n-Octadecylphosphonic acid (ODPA) | 1.8 | [8] |

| Aluminum Oxide (Al₂O₃) | Perfluorinated phosphonic acid (PFPA) | 1.1 | [8] |

| Hafnium Oxide (HfO₂) | Perfluorinated phosphonic acid (PFPA) | 1.0 | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure.

Materials:

-

Diethyl (4-aminobenzyl)phosphonate

-

6 M Hydrochloric acid (HCl)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Dissolve diethyl (4-aminobenzyl)phosphonate in 6 M aqueous hydrochloric acid in a round-bottom flask.

-

Heat the solution to 100 °C and stir under reflux for 24 hours.

-

Cool the resulting solution to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crystalline product, this compound, is obtained in nearly quantitative yield.

-

Dry the product under vacuum.

Protocol 2: Surface Modification of Metal Oxide Substrates with this compound

This generalized protocol can be adapted for various planar metal oxide substrates such as TiO₂, ZnO, and ITO.

Materials:

-

Metal oxide substrates (e.g., TiO₂-coated silicon wafers, ITO-coated glass slides)

-

This compound

-

Anhydrous solvent (e.g., ethanol, methanol, or toluene)[9]

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood.

-

Deionized water

-

Nitrogen gas stream

-

Oven or hotplate

Procedure:

-

Substrate Cleaning:

-

Clean the metal oxide substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

-

For a more rigorous cleaning to generate surface hydroxyl groups, treat the substrates with piranha solution for 15-30 minutes. (CAUTION!)

-

Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen gas.

-

Alternatively, an oxygen plasma or UV-ozone treatment can be used to clean and activate the surface.

-

-

SAM Formation:

-

Prepare a 1-5 mM solution of this compound in an anhydrous solvent. The choice of solvent can influence the quality of the monolayer, with less polar solvents sometimes yielding more ordered films on certain oxides like ZnO.[9]

-

Immerse the cleaned and dried substrates in the phosphonic acid solution for 1-24 hours at room temperature. The optimal immersion time can vary depending on the substrate and desired surface coverage.

-

After immersion, remove the substrates from the solution and rinse thoroughly with the fresh solvent to remove any physisorbed molecules.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Thermal Annealing (Optional but Recommended):

-

To improve the stability and covalent bonding of the SAM, anneal the modified substrates at 100-150 °C for 10-60 minutes.[10]

-

Protocol 3: Functionalization of Iron Oxide Nanoparticles

This protocol provides a method for modifying the surface of iron oxide nanoparticles.

Materials:

-

Oleic acid-capped iron oxide nanoparticles (synthesized via thermal decomposition)

-

This compound

-

Hexanes

-

Methanol/water mixture (e.g., 2:5 v/v)

-

Sonication bath

-

Centrifuge or magnetic separator

Procedure:

-

Ligand Exchange:

-

Disperse the oleic acid-capped iron oxide nanoparticles in hexanes.

-

Prepare a solution of this compound in a methanol/water mixture.

-

Combine the two solutions to form a biphasic mixture.

-

Sonicate the mixture for 1-2 hours to facilitate the ligand exchange process, where the this compound displaces the oleic acid from the nanoparticle surface.

-

After sonication, the nanoparticles will transfer to the aqueous phase.

-

Separate the black aqueous phase containing the functionalized nanoparticles.

-

Wash the aqueous phase with hexanes several times to remove the displaced oleic acid.

-

Collect the aqueous phase and purify the functionalized nanoparticles by centrifugation and redispersion in deionized water or a suitable buffer, or by using a magnetic separator.

-

Characterization Methods

A combination of surface-sensitive techniques is recommended to confirm the successful formation and quality of the this compound monolayer.

-

Contact Angle Goniometry: Measures the hydrophobicity of the surface. A successful modification with an aromatic molecule like this compound will result in an increase in the water contact angle compared to the clean, hydrophilic metal oxide surface.[6]

-

X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition and chemical state information of the surface. The appearance of phosphorus (P 2p) and nitrogen (N 1s) peaks, along with the attenuation of the substrate signals, confirms the presence of the monolayer.[1]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can be used in reflection-absorption mode (IRRAS) for flat surfaces or with powdered samples (ATR-FTIR) to identify the characteristic vibrational modes of the phosphonic acid and the aminobenzyl group, and to probe the P-O-Metal bond formation.

-

Ellipsometry: A non-destructive optical technique to measure the thickness of the organic monolayer on a reflective substrate, which can be used to assess the packing density and orientation of the molecules.[8]

-

Atomic Force Microscopy (AFM): Provides topographical images of the surface, which can reveal the uniformity and smoothness of the deposited monolayer.

Visualizations

Caption: Experimental workflow for SAM formation.

Caption: Binding of this compound.

Caption: Further functionalization pathways.

References

- 1. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bio-functionalization of magnetite nanoparticles using an aminophosphonic acid coupling agent: new, ultradispersed, iron-oxide folate nanoconjugates for cancer-specific targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

Application of (4-Aminobenzyl)phosphonic Acid in Perovskite Solar Cell Fabrication: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (4-Aminobenzyl)phosphonic acid (ABPA) in the fabrication of high-performance and stable perovskite solar cells (PSCs). The inclusion of ABPA as a molecular dopant has been demonstrated to significantly enhance device efficiency and longevity.

Introduction

This compound is a bifunctional molecule that has emerged as a promising additive in perovskite solar cell fabrication. Its unique structure, featuring a phosphonic acid group (-PO(OH)₂) and an amino group (-NH₂), allows for effective interaction with the perovskite crystal lattice. The phosphonic acid moiety can coordinate with undercoordinated lead (Pb²⁺) ions, passivating defects at the perovskite surface and grain boundaries. Simultaneously, the amino group can form hydrogen bonds with the organic cations and halides within the perovskite structure. These interactions lead to improved perovskite film quality, enhanced charge extraction, and reduced non-radiative recombination, ultimately resulting in higher power conversion efficiencies (PCE) and improved operational stability.

Mechanism of Action

The primary roles of this compound in perovskite solar cells are:

-

Defect Passivation: The phosphonate group of ABPA effectively binds to uncoordinated Pb²⁺ ions, which are common defect sites in perovskite films that act as charge recombination centers. This passivation reduces charge carrier losses and enhances the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

-

Crystal Grain Crosslinking: ABPA molecules can act as a "molecular glue," crosslinking adjacent perovskite grains. This is achieved through the dual functionality of the molecule, where the phosphonic acid group anchors to one grain and the amino group interacts with a neighboring grain. This crosslinking enhances the mechanical cohesion and morphological stability of the perovskite film, making it more resistant to degradation from environmental factors like moisture.[1][2]

-

Improved Film Morphology: The incorporation of ABPA can lead to a more compact and uniform perovskite film with lower surface roughness.[3] This improved morphology facilitates better interfacial contact with charge transport layers, leading to more efficient charge extraction.

-

Energy Level Alignment: The presence of ABPA at the interface can favorably modify the energy level alignment between the perovskite absorber and the charge transport layers, further promoting efficient charge separation and transport.[3]

Quantitative Data Summary

The following tables summarize the key performance parameters of perovskite solar cells fabricated with and without this compound, based on reported literature.

Table 1: Performance of Inverted Perovskite Solar Cells with ABPA Molecular Doping

| Dopant Concentration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |

| 0 mg/mL (Control) | 21.55% | 1.12 V | 24.51 mA/cm² | 78.5% | [3] |

| 1.5 mg/mL ABPA | 23.81% (Certified 22.94%) | 1.16 V | 25.13 mA/cm² | 81.9% | [3] |

Table 2: Stability of Inverted Perovskite Solar Cells with ABPA

| Device | Stability Metric | Conditions | Duration | Reference |

| Control (unencapsulated) | Retained <80% of initial PCE | Continuous 1-sun illumination, 50 °C, N₂ atmosphere | 2000 hours | [3] |

| ABPA-doped (unencapsulated) | Retained 95% of initial PCE | Continuous 1-sun illumination, 50 °C, N₂ atmosphere | 2000 hours | [3] |

Table 3: Performance Enhancement by Crystal Crosslinking with a Bifunctional Phosphonic Acid Additive

| Device | Power Conversion Efficiency (PCE) | Reference |

| Control | 8.8% | [1][2] |

| With Additive | 16.7% | [1][2] |

Experimental Protocols

This section provides a detailed protocol for the fabrication of inverted perovskite solar cells incorporating this compound as a molecular dopant.

Materials

-

Indium tin oxide (ITO) coated glass substrates

-

This compound (ABPA)

-

Formamidinium iodide (FAI)

-

Cesium bromide (CsBr)

-

Lead(II) iodide (PbI₂)

-

N,N-dimethylformamide (DMF), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Chlorobenzene (CB)

-

Bathocuproine (BCP)

-

Copper (Cu) or Gold (Au) for thermal evaporation

Substrate Preparation

-

Pattern ITO-coated glass substrates using zinc powder and HCl.

-

Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-Ozone for 15 minutes prior to use.

Perovskite Precursor Solution Preparation

-

Pristine Perovskite Solution (Control):

-

Prepare a stock solution of FA₀.₈₅Cs₀.₁₅Pb(I₀.₉₅Br₀.₀₅)₃ perovskite.

-

Dissolve 219.3 mg of FAI, 47.8 mg of CsBr, and 691.5 mg of PbI₂ in a mixed solvent of 1 mL (4:1 v/v) of DMF and DMSO.

-

Stir the solution for at least 2 hours at room temperature in a nitrogen-filled glovebox.

-

-

ABPA-Doped Perovskite Solution:

-

Prepare a stock solution of ABPA in DMF/DMSO (4:1 v/v).

-

Add the desired amount of the ABPA stock solution to the pristine perovskite solution to achieve the target concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 3.0 mg/mL).

-

Stir the final solution for at least 2 hours before use. The optimal concentration has been reported to be around 1.5 mg/mL.[3]

-

Device Fabrication (Inverted Structure)

The entire fabrication process should be carried out in a nitrogen-filled glovebox.

-

Hole Transport Layer (HTL) Deposition:

-

Deposit a layer of a suitable HTL (e.g., NiOx, PTAA) onto the cleaned ITO substrate according to established protocols.

-

-

Perovskite Film Deposition:

-